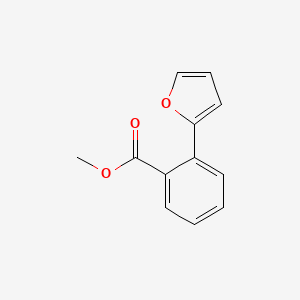

Methyl 2-(2-furyl)benzoate

Descripción

Contextualizing Benzoate Esters and Furan Derivatives in Contemporary Organic Synthesis

Benzoate esters are a well-established class of organic compounds, widely recognized for their utility as protecting groups, intermediates in olefination and reduction reactions, and as precursors in cross-coupling reactions. nsf.gov Their stability and the reactivity of the ester functionality make them a cornerstone in the synthesis of a vast array of organic molecules.

Similarly, furan derivatives hold a prominent position in organic synthesis. researchgate.net The furan ring is a key structural motif in numerous natural products and biologically active compounds. researchgate.netijabbr.com Furans are also valuable as synthetic intermediates, participating in a variety of transformations including Diels-Alder reactions, ring-opening reactions, and as precursors for other heterocyclic systems. rsc.org The rich chemistry of the furan ring allows for its incorporation into complex molecular frameworks. organic-chemistry.org

The combination of these two important classes of compounds in the form of furan-substituted benzoate esters creates a bifunctional scaffold with significant potential in synthetic chemistry.

Structural Significance of the Furan-Substituted Benzoate Motif

The structural arrangement of Methyl 2-(2-furyl)benzoate, with the furan ring positioned at the ortho-position of the benzoate ester, is of particular significance. This specific substitution pattern introduces steric and electronic interactions that can influence the reactivity of both the ester and the furan ring.

The furan ring, being an electron-rich aromatic system, can act as a nucleophile in various reactions. Its presence can also influence the electrophilicity of the ester's carbonyl carbon. The proximity of the two rings can lead to unique intramolecular reactions and can be exploited to construct more complex polycyclic systems.

Furthermore, the furan moiety is a known pharmacophore, and its incorporation into the benzoate structure opens avenues for the exploration of the biological activities of these compounds. ijabbr.commdpi.com The benzofuran scaffold, which is structurally related, is found in many natural products and compounds with diverse biological properties, including antifungal, antiviral, and antioxidant activities. mdpi.comsioc-journal.cn

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound and its derivatives is driven by several key factors. The unique structural features of this molecule make it an interesting target for the development of novel synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of biaryl compounds and can be applied to the synthesis of furan-substituted benzoates. rsc.orgresearchgate.net The investigation of such reactions with this specific substrate can lead to the discovery of new catalytic systems and reaction conditions.

Moreover, the potential for these compounds to serve as building blocks for more complex and potentially biologically active molecules is a significant motivator for research. The furan ring can be a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening in various biological assays. The exploration of the chemical space around the this compound scaffold could lead to the identification of new lead compounds for drug discovery.

Finally, the study of the fundamental chemical properties and reactivity of this compound contributes to the broader understanding of the interplay between different functional groups within a molecule. This knowledge is crucial for the rational design of new synthetic strategies and the development of novel organic materials.

Research Findings

Recent research has provided valuable insights into the synthesis and reactivity of furan-containing benzoate esters. While specific data for this compound is not extensively detailed in the provided search results, related studies on similar structures offer a strong basis for understanding its chemical behavior.

Palladium-catalyzed cross-coupling reactions have emerged as a primary method for the formation of the carbon-carbon bond between the furan and benzoate rings. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly effective strategy. rsc.orgresearchgate.net For instance, the coupling of a halogenated benzoate ester with a furan-boronic acid derivative would be a logical synthetic route.

Gold-catalyzed reactions have also been shown to be effective in the transformation of furan derivatives. rsc.orgrsc.org These reactions can lead to the formation of complex cyclopentenone or cyclopentadienyl carboxylate structures, demonstrating the versatility of the furan ring in cycloaddition and rearrangement reactions. rsc.orgrsc.org

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield | Reference |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 5-bromo-2-chloro-4-hydroxybenzoic acid derivative and 5-formylfuran-2-ylboronic acid | Sodium carbonate | Tetrahydrofuran/Water | 50 °C, 18 hours | Not specified | |

| Tetrakis(triphenylphosphine)palladium(0) | 5-bromo-1-indanone and phenylboronic acid | Potassium carbonate | Toluene | Not specified | 91-97% | researchgate.net |

This table is illustrative and based on similar reactions. Specific conditions for the synthesis of this compound may vary.

Propiedades

IUPAC Name |

methyl 2-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAMGCYGCDNQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-furyl)benzoate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via esterification or coupling reactions. For example, analogous compounds like methyl benzoate derivatives with heterocyclic substituents (e.g., piperazine-linked quinoline systems) are prepared by refluxing carboxylic acid precursors with methanol in the presence of acid catalysts or coupling agents like DCC (dicyclohexylcarbodiimide) . Multi-step syntheses may involve hydrazine-mediated cyclization or nucleophilic substitution, as seen in the preparation of methyl 2-(2-chlorophenoxy)benzoate derivatives . Key parameters include solvent selection (e.g., ethanol/water mixtures for recrystallization) and stoichiometric control to minimize side products.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the benzoyl and furyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in the characterization of structurally similar methyl benzoate derivatives . Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1700–1750 cm⁻¹) and furan ring vibrations. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data, as seen in bent-core liquid crystal analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Personal protective equipment (PPE) is essential:

- Eye/Face Protection: NIOSH-approved safety glasses and face shields to prevent splashes .

- Skin Protection: Nitrile gloves inspected for integrity; proper glove removal techniques to avoid contamination .

- Engineering Controls: Use fume hoods for weighing and reactions. Avoid skin contact by washing hands post-handling and before breaks. Dispose of contaminated materials per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer: Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in furan-containing systems.

- Catalyst Screening: Acid catalysts (e.g., H₂SO₄) improve esterification efficiency, while palladium catalysts enable Suzuki-Miyaura coupling for aryl-furan linkages .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates, while reflux conditions accelerate esterification .

- Workup Techniques: Recrystallization in ethanol/water mixtures (e.g., 8:2 v/v) purifies products effectively, as shown in hydrazine-mediated syntheses .

Q. How do electron-donating or electron-withdrawing substituents on the benzoyl ring influence bioactivity?

Methodological Answer: Substituents modulate electronic and steric properties, affecting bioactivity. For example:

- Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl groups enhance metabolic stability and receptor binding in pesticide analogs (e.g., primisulfuron-methyl derivatives) .

- Electron-Donating Groups (EDGs): Methoxy groups improve solubility but may reduce pesticidal efficacy due to increased polarity .

- Structure-Activity Relationship (SAR) Studies: Bioassays comparing inhibition rates (e.g., β1i/β5i proteasome inhibition in compound libraries) can quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?

Methodological Answer: Contradictions often arise from impurities or conformational isomerism. Mitigation strategies include:

- Multi-Technique Validation: Cross-reference NMR, HRMS, and IR data. For example, HRMS can distinguish between isobaric isomers .

- Crystallographic Analysis: Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as applied to bent-core liquid crystals .

- Chromatographic Purity Checks: HPLC or GC-MS quantifies impurities; >95% purity is recommended for reproducible results .

Q. How does molecular conformation impact the material properties of this compound derivatives?

Methodological Answer: Conformational flexibility in the furyl-benzoate linkage influences mesophase behavior in liquid crystals. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.